

Physicochemical Properties of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1349167

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Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 668971-56-0) is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of the available physicochemical data for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

A comprehensive literature search for experimental data on the physicochemical properties of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** revealed limited directly measured values. The following table summarizes the available predicted and experimental data for this

compound and its close structural analogs. It is crucial to note that predicted values are estimations based on computational models and should be confirmed by experimental data.

Property	5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (Predicted/Available Data)	5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data)[1]	5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data)
Molecular Formula	C ₁₁ H ₉ NO ₄	C ₁₁ H ₉ NO ₄	C ₁₀ H ₈ FNO ₄
Molecular Weight	219.19 g/mol	219.2 g/mol	225.17 g/mol
CAS Number	668971-56-0	33282-16-5	123456-78-9 (Note: This CAS number appears to be a placeholder)
Melting Point	Not Available	177-183 °C	245-247 °C
Boiling Point	452.0 ± 35.0 °C (Predicted)[2]	Not Available	Not Available
pKa	Not Available	Not Available	Not Available
logP	Not Available	Not Available	Not Available
Solubility	Not Available	Not Available	Slightly soluble in water; soluble in organic solvents.
Appearance	Solid (Predicted)	White crystals	Off-white to beige crystalline powder

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[3\]](#)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Heating bath (for Thiele tube method)[\[3\]](#)

Procedure:

- A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[\[3\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.[\[3\]](#)
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[\[3\]](#)
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- For a pure compound, the melting range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility)

Procedure:

- A precisely weighed amount of the carboxylic acid is dissolved in a known volume of the chosen solvent in a beaker.
- The pH electrode is calibrated using standard buffer solutions.
- The beaker is placed on a magnetic stirrer, and the initial pH of the solution is recorded.
- The standardized base is added in small, known increments from the burette.
- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- The titration is continued until the pH has passed the equivalence point, indicated by a sharp change in pH.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The pKa can be determined from the pH at the half-equivalence point.[\[4\]](#)[\[5\]](#)

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is the gold standard for its determination.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Apparatus:

- Separatory funnel or centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary to separate phases)
- UV-Vis spectrophotometer or HPLC for concentration analysis
- n-Octanol and water (mutually saturated)

Procedure:

- n-Octanol and water are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.[\[7\]](#)
- A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
- A measured volume of this solution is added to a separatory funnel along with a measured volume of the other phase.
- The funnel is shaken for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The mixture is then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.[\[8\]](#)
- A sample is carefully taken from each phase.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability.

Apparatus:

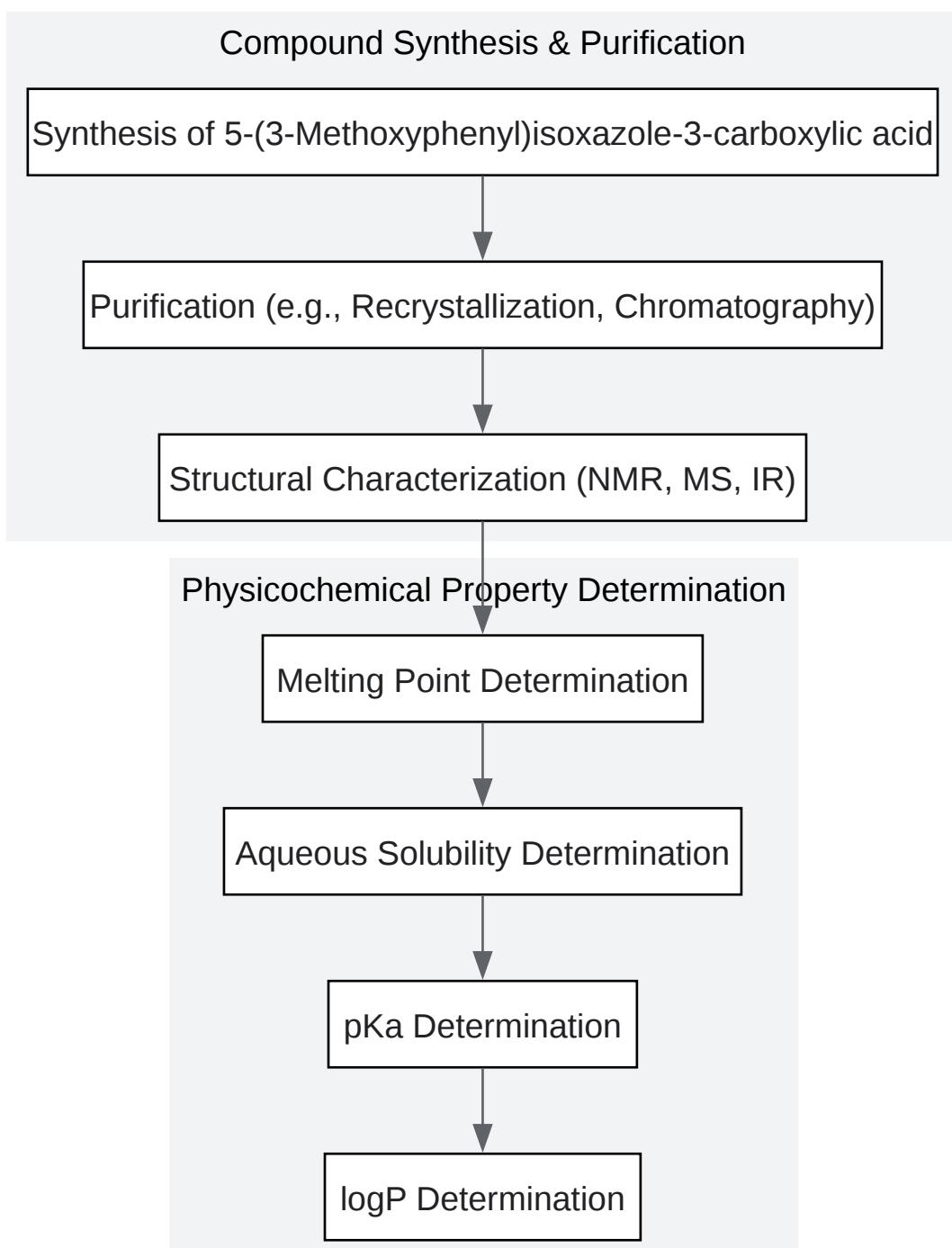
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Filtration device (e.g., syringe filters)
- Analytical balance
- UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

- An excess amount of the solid compound is added to a known volume of water in a vial.
- The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is centrifuged or filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method.
- For ionizable compounds like carboxylic acids, the solubility should be determined at a specific pH. The solubility of a carboxylic acid is expected to be higher in basic solutions due to the formation of the more polar carboxylate salt.[\[9\]](#)

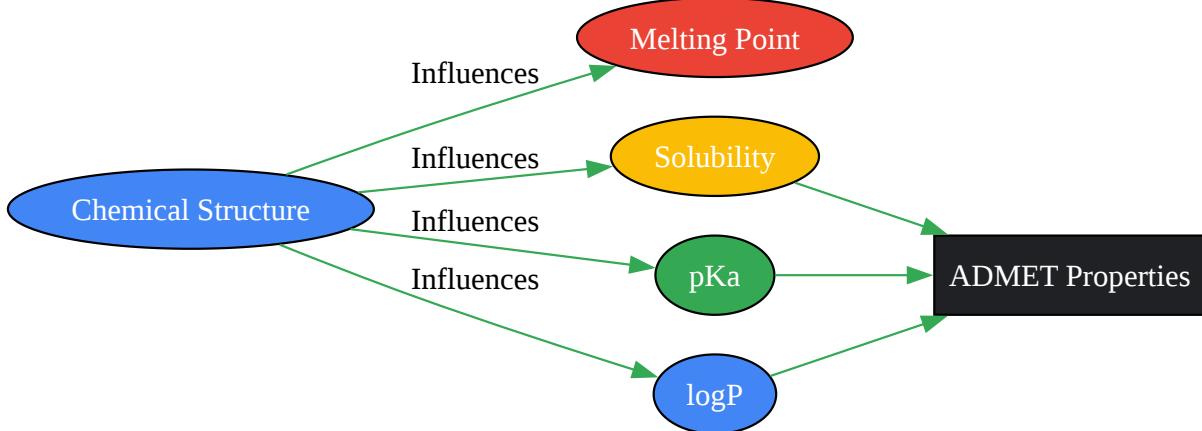
Experimental and Logical Workflows

The determination of the physicochemical properties of a novel compound like **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** follows a logical progression. The following diagrams, created using the DOT language, illustrate these workflows.



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Caption: General experimental workflow from synthesis to physicochemical characterization.

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Caption: Interrelationship of physicochemical properties and their influence on ADMET.

Conclusion

This technical guide has synthesized the currently available, albeit limited, physicochemical information for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**. The provided experimental protocols offer a robust framework for researchers to determine the key properties of this and similar compounds. The elucidation of these parameters is a critical step in the early-stage drug discovery and development process, enabling a more informed assessment of a compound's potential as a therapeutic candidate. Further experimental investigation is highly recommended to establish a comprehensive physicochemical profile for this promising isoxazole derivative.

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